(9Z,11Z)-9,11-Octadecadienoic acid, also known as 9,11-linoleic acid and 9,11-isolinoleic acid, is a naturally occurring fatty acid found in various plant sources, including safflower oil (). While research on its specific applications is ongoing, it holds potential in several scientific areas:
Studies suggest that (9Z,11Z)-9,11-octadecadienoic acid may possess anti-inflammatory properties. A 2013 study published in "Food Science and Biotechnology" investigated the effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages, finding that it significantly reduced the production of inflammatory mediators (). However, further research is needed to confirm these findings and explore potential mechanisms of action.
Preliminary research suggests that (9Z,11Z)-9,11-octadecadienoic acid may have a role in cancer research. A 2020 study published in "Anticancer Research" explored the compound's effects on human breast cancer cells, observing anti-proliferative and pro-apoptotic (cell death) effects (). However, more research is necessary to understand the potential therapeutic implications and elucidate the underlying mechanisms.
Limited research suggests that (9Z,11Z)-9,11-octadecadienoic acid may have applications in other areas, including:
9(Z),11(Z)-Octadecadienoic Acid, also known as conjugated linoleic acid, is a polyunsaturated fatty acid with the molecular formula C₁₈H₃₂O₂ and a molecular weight of 280.45 g/mol. It features two double bonds located between the ninth and tenth carbon atoms and the eleventh and twelfth carbon atoms in the fatty acid chain. The compound is characterized by its unique geometric configuration, with both double bonds in the cis (Z) configuration, which significantly influences its biological properties and reactivity .
9(Z),11(Z)-Octadecadienoic Acid exhibits a range of biological activities:
The synthesis of 9(Z),11(Z)-Octadecadienoic Acid can be achieved through several methods:
9(Z),11(Z)-Octadecadienoic Acid has diverse applications across various fields:
Several compounds share structural similarities with 9(Z),11(Z)-Octadecadienoic Acid. Here are some notable ones:
Compound Name | Structure Type | Unique Features |
---|---|---|
9(Z),12(Z)-Octadecadienoic Acid | Polyunsaturated Fatty Acid | Contains double bonds at different positions; common in vegetable oils. |
9(E),11(E)-Octadecadienoic Acid | Polyunsaturated Fatty Acid | Both double bonds are in trans configuration; less common than cis forms. |
10(E),12(E)-Octadecadienoic Acid | Polyunsaturated Fatty Acid | Has different positions for double bonds; associated with specific health benefits. |
18:2 (Linoleic Acid) | Polyunsaturated Fatty Acid | Commonly found in many plant oils; serves as a precursor for conjugated forms. |
The uniqueness of 9(Z),11(Z)-Octadecadienoic Acid lies in its specific cis configurations at both double bond positions, which confer distinct biochemical properties compared to other isomers. Its biological activities and potential health benefits further distinguish it within the family of fatty acids.
9(Z),11(Z)-Octadecadienoic acid is characterized by its molecular formula C18H32O2, indicating a chain of eighteen carbon atoms with thirty-two hydrogen atoms and two oxygen atoms forming the carboxylic acid functional group [1] [3] [5]. The compound exhibits a molecular weight of 280.45 daltons, which has been consistently reported across multiple analytical sources [1] [2] [5]. This molecular mass places the compound within the classification of long-chain fatty acids, specifically as an octadecadienoic acid derivative [1] [6].
The structural framework consists of an eighteen-carbon aliphatic chain terminated by a carboxylic acid group, with two strategically positioned carbon-carbon double bonds that define its chemical identity [1] [3]. The compound is registered under the Chemical Abstracts Service number 544-70-7, providing a unique identifier for this specific stereoisomer [1] [5]. The International Union of Pure and Applied Chemistry name for this compound is (9Z,11Z)-octadeca-9,11-dienoic acid, which precisely describes the position and stereochemistry of the double bonds [1].
Property | Value | Source |
---|---|---|
Molecular Formula | C18H32O2 | PubChem, Multiple Vendors [1] [3] [5] |
Molecular Weight | 280.45 g/mol | PubChem, Multiple Vendors [1] [2] [5] |
CAS Registry Number | 544-70-7 | PubChem, Multiple Vendors [1] [5] |
InChI Key | JBYXPOFIGCOSSB-QRLRYFCNSA-N | PubChem [1] |
The stereochemical configuration of 9(Z),11(Z)-octadecadienoic acid is fundamental to its chemical behavior and biological activity. The molecule features two double bonds positioned at the ninth and eleventh carbon atoms from the carboxylic acid terminus, both exhibiting the Z (cis) geometric configuration [1] .
The cis configuration at the delta-9 position creates a distinctive bend in the carbon chain structure [13]. This geometric arrangement results from the Z-stereochemistry, where the higher priority substituents on each carbon of the double bond are positioned on the same side of the double bond plane [1] [13]. Nuclear magnetic resonance spectroscopy analysis reveals characteristic chemical shifts for protons at this position, with the olefinic proton at carbon 9 appearing at approximately 5.47 parts per million in deuterochloroform [13].
The cis configuration at position 9 significantly influences the overall molecular geometry, contributing to the kinked structure that affects the compound's physical properties and membrane interactions . This stereochemical feature distinguishes the compound from its trans isomers, which exhibit different melting points and biological activities [25].
Similarly, the cis configuration at the delta-11 position introduces a second bend in the molecular structure [13]. The Z-geometry at this position results in the olefinic proton at carbon 11 exhibiting a chemical shift of approximately 6.27 parts per million in proton nuclear magnetic resonance spectroscopy [13]. This configuration is critical for maintaining the compound's identity as a specific conjugated linoleic acid isomer [25].
The presence of the cis configuration at both positions 9 and 11 creates a unique three-dimensional molecular architecture that affects the compound's packing behavior in solid state and its interaction with biological membranes . This dual cis configuration is relatively rare among naturally occurring fatty acids, making this compound particularly interesting from both chemical and biological perspectives [6] [25].
The conjugated double bond system represents one of the most significant structural features of 9(Z),11(Z)-octadecadienoic acid [25]. The two double bonds are separated by a single carbon-carbon bond, creating a conjugated system that allows for electron delocalization across the four-carbon unit [13]. This conjugation pattern is distinctly different from the more common methylene-interrupted double bond systems found in typical polyunsaturated fatty acids [25].
The conjugated arrangement imparts unique spectroscopic properties to the molecule, including characteristic ultraviolet absorption with a maximum around 233 nanometers [20]. This conjugated system also provides enhanced stability compared to isolated double bonds while maintaining reactivity toward specific chemical transformations [22]. The conjugation contributes to the compound's classification as a conjugated linoleic acid, distinguishing it from conventional linoleic acid where the double bonds are separated by two single bonds [25].
Stereochemical Feature | Configuration | Structural Impact |
---|---|---|
Carbon 9 Double Bond | Z (cis) | Creates bend in carbon chain [13] |
Carbon 11 Double Bond | Z (cis) | Creates second bend in carbon chain [13] |
Bond Separation | Single bond | Enables conjugation and electron delocalization [25] |
Overall Geometry | Kinked structure | Results from dual cis configuration |
The solubility characteristics of 9(Z),11(Z)-octadecadienoic acid reflect its amphiphilic nature, possessing both hydrophobic and hydrophilic regions [19] [20]. In organic solvents, the compound demonstrates excellent solubility, with ethanol solutions accommodating concentrations exceeding 100 milligrams per milliliter [19] [20]. Dimethyl sulfoxide and dimethylformamide also serve as effective solvents, with reported solubilities of approximately 50 milligrams per milliliter [12] [19].
The compound exhibits limited solubility in aqueous systems due to its long hydrophobic carbon chain [19] [20]. In phosphate-buffered saline at physiological pH 7.2, the solubility is approximately 100 micrograms per milliliter [19]. Enhanced aqueous solubility can be achieved through pH adjustment, with Tris-HCl buffer at pH 8.5 supporting concentrations up to 1 milligram per milliliter when the compound is initially dissolved in ethanol before aqueous dilution [19].
The solubility profile demonstrates typical behavior for long-chain fatty acids, where the polar carboxylic acid group provides some water compatibility while the extensive hydrocarbon chain dominates the overall hydrophobic character [19] [20]. This solubility pattern has important implications for handling and storage procedures in research applications [19].
The melting point and phase behavior of 9(Z),11(Z)-octadecadienoic acid are influenced by its stereochemical configuration and molecular packing arrangements [15] [16]. The compound exists as a solid at room temperature, with commercial preparations typically supplied as neat solids with purities exceeding 96 percent [3] [5] [6].
The phase behavior is also influenced by the conjugated double bond system, which can affect intermolecular interactions and crystal packing arrangements [15]. Storage recommendations consistently specify freezer temperatures of -20 degrees Celsius to maintain stability and prevent degradation [3] [5] [6].
The stability profile of 9(Z),11(Z)-octadecadienoic acid is primarily influenced by its conjugated double bond system and susceptibility to environmental factors [12] [16] [22]. The compound demonstrates light sensitivity, requiring storage in dark conditions to prevent photochemical degradation [12]. This photosensitivity is characteristic of conjugated systems, which can undergo photoisomerization and other light-induced reactions [12].
Temperature stability is maintained under proper storage conditions, with recommendations for freezer storage at -20 degrees Celsius [3] [5] [6]. The compound shows stability under normal ambient conditions for short periods but requires controlled storage for long-term preservation [16]. Chemical stability is generally good under neutral conditions, though the compound can be susceptible to oxidative degradation in the presence of oxygen and elevated temperatures [16] [22].
The carboxylic acid functional group provides some stabilization through hydrogen bonding interactions, but the conjugated double bonds remain the primary site of potential degradation [22]. Antioxidants may be employed to enhance stability during storage and handling [22]. The compound's stability profile necessitates careful handling procedures to maintain chemical integrity during research applications [12] [16].
9(Z),11(Z)-Octadecadienoic acid exhibits significant susceptibility to oxidation reactions due to its conjugated double bond system [22] [23]. The compound readily undergoes oxidation in the presence of molecular oxygen, particularly under elevated temperature conditions and in the presence of metal catalysts [22]. This oxidative susceptibility results in the formation of hydroperoxides as primary oxidation products, which can subsequently decompose to form various secondary oxidation products including aldehydes and ketones [22].
Research has demonstrated that the oxidation rate of conjugated linoleic acid isomers, including 9(Z),11(Z)-octadecadienoic acid, can be significantly higher than that of non-conjugated polyunsaturated fatty acids under certain conditions [22] [23]. The conjugated system facilitates radical formation and propagation, making the compound particularly reactive toward peroxyl radicals and other oxidizing species [22]. Studies using model oxidation systems have shown that the relative oxidation susceptibility depends on the reaction medium and conditions [23].
The formation of hydroperoxides represents the initial step in the oxidation cascade, with these products being inherently unstable and prone to further decomposition [22]. The oxidation process can be monitored through various analytical techniques, including measurement of total hydroxyoctadecadienoic acid formation as a biomarker of oxidative stress [22] [23].
The isomerization behavior of 9(Z),11(Z)-octadecadienoic acid is primarily centered on the potential for cis-trans conversion at the double bond positions [17]. Under appropriate conditions, including elevated temperature, light exposure, or acid-base catalysis, the compound can undergo geometric isomerization to form various stereoisomeric products [17]. The conjugated nature of the double bond system influences the isomerization kinetics and thermodynamics compared to isolated double bonds [17].
Photochemical isomerization represents a significant pathway for stereochemical conversion, particularly under ultraviolet light exposure [17]. This process can result in the formation of mixed Z,E or E,E isomers, each with distinct physical and chemical properties [17]. The isomerization tendency necessitates careful storage conditions to maintain the desired stereochemical purity [12].
Thermal isomerization can occur at elevated temperatures, with the rate depending on the specific reaction conditions and presence of catalysts [17]. The conjugated system may provide some stabilization against thermal isomerization compared to non-conjugated systems, but prolonged exposure to high temperatures should be avoided to maintain stereochemical integrity [17].
The functional group transformations of 9(Z),11(Z)-octadecadienoic acid primarily involve modifications of the carboxylic acid group and interactions with the conjugated double bond system [20]. Esterification reactions represent a common transformation, where the carboxylic acid group can react with alcohols under acidic or basic conditions to form corresponding esters [20]. These esterification reactions are particularly important for analytical applications and synthetic modifications [20].
The carboxylic acid group can also undergo reduction reactions to form the corresponding alcohol, though this transformation requires strong reducing agents such as lithium aluminum hydride . Salt formation represents another important functional group transformation, with the compound readily forming metal salts under basic conditions . These salt forms can exhibit different solubility and stability characteristics compared to the free acid .
The conjugated double bond system can participate in various addition reactions, including hydrogenation to form saturated derivatives . However, such reactions typically require specific catalysts and reaction conditions to achieve selective transformations while maintaining the desired stereochemistry . The double bonds can also undergo cycloaddition reactions with appropriate dienophiles, though such transformations are less common in typical handling and storage conditions .
Reaction Type | Description | Typical Conditions |
---|---|---|
Oxidation | Formation of hydroperoxides and secondary products [22] | Oxygen, elevated temperature, catalysts [22] |
Isomerization | Cis-trans conversion at double bonds [17] | Heat, light, acid-base catalysts [17] |
Esterification | Formation of esters from carboxylic acid [20] | Alcohols, acidic/basic conditions [20] |
Hydrogenation | Reduction of double bonds | Hydrogen gas, metal catalysts |